2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
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Description
2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H23N5OS and its molecular weight is 417.53. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound appear to be the dihydrofolate reductase (DHFR) and enoyl-ACP reductase enzymes . These enzymes play crucial roles in bacterial growth and survival, making them attractive targets for antibacterial agents.
Mode of Action
The compound interacts with its targets through binding interactions at the active sites of both the DHFR and enoyl ACP reductase enzymes . This interaction likely inhibits the activity of these enzymes, thereby disrupting essential biochemical processes in the bacteria.
Biochemical Pathways
The inhibition of DHFR and enoyl ACP reductase enzymes affects multiple biochemical pathways. DHFR is involved in the synthesis of tetrahydrofolate, a cofactor necessary for the synthesis of nucleotides. Enoyl ACP reductase is a key enzyme in the fatty acid synthesis pathway, which is essential for the production of bacterial cell membranes. The inhibition of these enzymes disrupts these pathways, leading to impaired bacterial growth and survival .
Result of Action
The molecular and cellular effects of the compound’s action include the disruption of essential biochemical processes, leading to impaired bacterial growth and survival . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .
Properties
IUPAC Name |
2-[(5-benzyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5OS/c1-2-18-10-12-20(13-11-18)24-22(29)17-30-23-26-25-21(16-19-8-4-3-5-9-19)28(23)27-14-6-7-15-27/h3-15H,2,16-17H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIABMLKOQYEVBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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